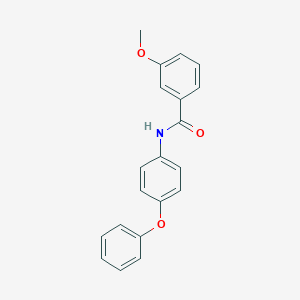

3-methoxy-N-(4-phenoxyphenyl)benzamide

Description

3-Methoxy-N-(4-phenoxyphenyl)benzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the 3-position of the benzoyl ring and an N-substituted 4-phenoxyphenyl group. Studies demonstrate that derivatives of this compound exhibit significant activity against plant pathogenic fungi such as Botrytis cinerea and Sclerotinia sclerotiorum . The molecular structure facilitates interactions with biological targets, such as histone deacetylases (HDACs), which are critical for fungal growth inhibition .

Properties

Molecular Formula |

C20H17NO3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

3-methoxy-N-(4-phenoxyphenyl)benzamide |

InChI |

InChI=1S/C20H17NO3/c1-23-19-9-5-6-15(14-19)20(22)21-16-10-12-18(13-11-16)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22) |

InChI Key |

OKKRHDNCKVMYKU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Variations

Key Research Findings

Antifungal Activity: Derivatives of this compound, such as compound 3e (with a 1,2,4-oxadiazol-3-yl group), show superior antifungal activity against Alternaria solani (EC₅₀ = 1.2 µg/mL) compared to the commercial fungicide boscalid . Molecular dynamics simulations confirm stable binding to HDACs, a mechanism critical for antifungal effects .

Ion Channel Modulation: The nitro analog (ICA105574) shifts the voltage dependence of hERG1 channel inactivation by +180 mV at 2 µM, making it a potent tool for cardiac electrophysiology research. This contrasts with the methoxy variant, highlighting the impact of electron-withdrawing (NO₂) vs. electron-donating (OCH₃) groups on target specificity .

Quinazolinone Hybrids: The quinazolinone moiety introduces hydrogen-bonding capabilities, which may improve target affinity but require further validation .

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group enhances electron density on the benzamide ring, promoting interactions with fungal HDACs. In contrast, the nitro group in ICA105574 facilitates hERG1 binding via electron-deficient aromatic systems .

- N-Substituent Effects: Bulky substituents like phenoxyphenyl or thiazole rings influence steric interactions with target proteins. For example, the phenoxyphenyl group in the parent compound provides a planar structure ideal for HDAC binding, while thiazole derivatives may favor alternative binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.